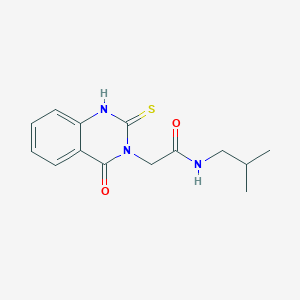
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and inflammation.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the inhibition of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide binds to the cysteine residue of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been found to suppress the production of pro-inflammatory cytokines in immune cells, leading to anti-inflammatory effects. In addition, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the activation of T cells and B cells, leading to potential therapeutic effects in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several advantages for lab experiments, including its low molecular weight, high solubility, and easy accessibility. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is also relatively stable and has a long shelf life. However, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has some limitations, including its potential toxicity and non-specific effects on other signaling pathways. Therefore, careful consideration and optimization of experimental conditions are required to ensure the specificity and reproducibility of the results.
Orientations Futures
There are several future directions for the use of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in scientific research. One potential direction is the development of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide derivatives with improved specificity and potency. Another direction is the investigation of the potential therapeutic effects of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the combination of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide with other therapeutic agents may enhance its efficacy and reduce potential side effects. Overall, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has great potential for further scientific research and therapeutic development.
Méthodes De Synthèse
The synthesis of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with 2-methylpropylamine and subsequently with thioacetic acid. The final product is obtained through crystallization and purification steps.
Applications De Recherche Scientifique
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been used in various scientific research studies due to its potential therapeutic effects. In cancer research, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to have potential therapeutic effects in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)7-15-12(18)8-17-13(19)10-5-3-4-6-11(10)16-14(17)20/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNNOXFNXJXZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2456124.png)
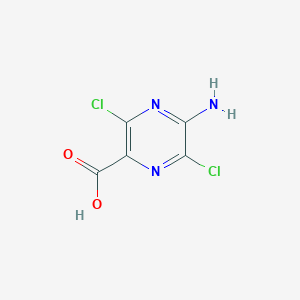
![1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456126.png)
![Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2456128.png)

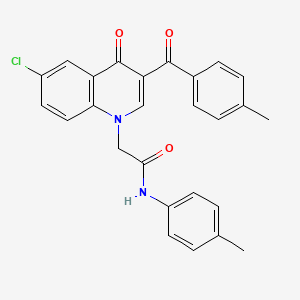
![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2456132.png)
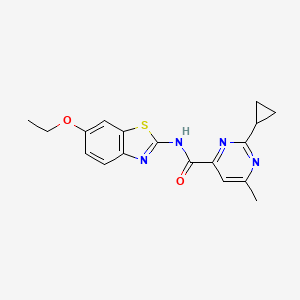
![N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea](/img/structure/B2456134.png)
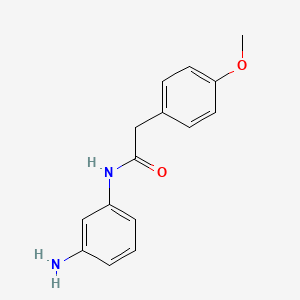
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2456136.png)
![2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456137.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2456142.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2456144.png)